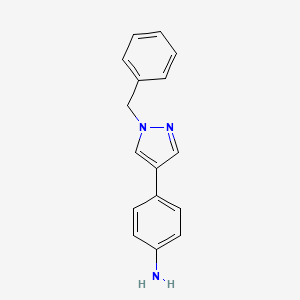![molecular formula C11H14ClN3 B13063522 7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine](/img/structure/B13063522.png)
7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine is a heterocyclic compound that features a pyrrolo[1,2-A]pyrimidine core with a tert-butyl group at the 7th position and a chlorine atom at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-aminopyrimidine with tert-butyl isocyanide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Mécanisme D'action
The mechanism of action of 7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular processes, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: Another pyrrolo[2,3-d]pyrimidine derivative with potential medicinal applications.
7-tert-Butyl-6-(4-Chloro-Phenyl)-2-Thioxo-2,3-Dihydro-1H-Pyrido[2,3-d]pyrimidine: A compound with a similar core structure but different substituents, used in various biological studies.
Uniqueness
7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and chlorine atom influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C11H14ClN3 |
|---|---|
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
7-tert-butyl-4-chloropyrrolo[1,2-a]pyrimidin-2-amine |
InChI |
InChI=1S/C11H14ClN3/c1-11(2,3)7-4-10-14-9(13)5-8(12)15(10)6-7/h4-6H,1-3H3,(H2,13,14) |
Clé InChI |
NESDGMCYCNFBRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN2C(=C1)N=C(C=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene](/img/structure/B13063449.png)
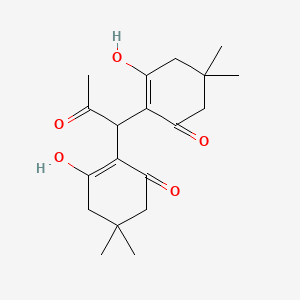
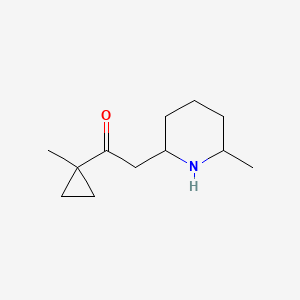
![(Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol](/img/structure/B13063453.png)
![2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13063457.png)
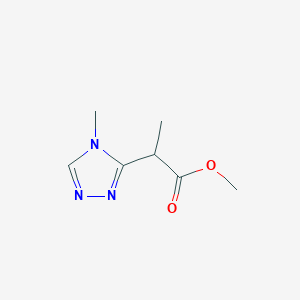
![3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13063478.png)
![3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B13063492.png)
![7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13063503.png)
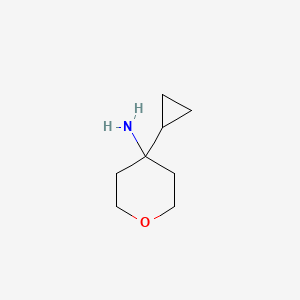
![1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane](/img/structure/B13063506.png)
![Benzofuro[2,3-b]pyridin-8-ol](/img/structure/B13063510.png)
